5-Oxononanoic acid
CAS No.: 3637-15-8
Cat. No.: VC2348875
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3637-15-8 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 5-oxononanoic acid |
Standard InChI | InChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12) |
Standard InChI Key | IOLZRTYKQAFXFB-UHFFFAOYSA-N |
SMILES | CCCCC(=O)CCCC(=O)O |
Canonical SMILES | CCCCC(=O)CCCC(=O)O |
Introduction
Chemical Structure and Identification
Molecular Characteristics
5-Oxononanoic acid is a nine-carbon fatty acid with the molecular formula C₉H₁₆O₃ . It has a molecular weight of 172.22 g/mol, as confirmed by computational methods in the PubChem database . The compound features a linear carbon chain with a carboxylic acid group at one end and a ketone group (carbonyl) positioned at the fifth carbon atom from the carboxylic acid terminus.
Nomenclature and Identifiers
The compound is registered in chemical databases with several identifiers and synonyms. Table 1 provides a comprehensive list of names and identifiers associated with 5-Oxononanoic acid.
Identifier Type | Value |
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IUPAC Name | 5-Oxononanoic acid |
CAS Registry Number | 3637-15-8 |
PubChem CID | 5282980 |
Common Synonyms | 4-n-valeryl butyric acid, 5-Ketopelargonic acid, Nonanoic acid 5-oxo- |
Alternative Names | 5-Oxo-nonansaeure-(1), 4-Oxo-octan-carbonsaeure-(1) |
Table 1: Identification details for 5-Oxononanoic acid
The variety of synonyms reflects the different naming conventions used across scientific disciplines. The systematic IUPAC name "5-Oxononanoic acid" directly indicates the presence of a ketone (oxo) group at the fifth carbon of a nine-carbon (nonanoic) acid chain.
Physical and Chemical Properties
Physical Properties
5-Oxononanoic acid exhibits specific physical characteristics that are important for its handling and applications. Table 2 summarizes the key physical properties of this compound.
Property | Value | Method of Determination |
---|---|---|
Physical State | Solid at room temperature | Experimental |
Melting Point | 69 °C | Experimental |
Boiling Point | 140-141 °C (at 2 Torr) | Experimental |
Density | 1.020 ± 0.06 g/cm³ | Predicted |
pKa | 4.62 ± 0.10 | Predicted |
Table 2: Physical properties of 5-Oxononanoic acid
These physical properties indicate that 5-Oxononanoic acid is a relatively stable compound with moderate acid strength comparable to other medium-chain fatty acids.
Chemical Reactivity
As a bifunctional molecule containing both carboxylic acid and ketone functional groups, 5-Oxononanoic acid can participate in various chemical reactions:
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The carboxylic acid group can undergo typical reactions including esterification, amidation, and salt formation with bases.
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The ketone group at the fifth position can participate in reactions such as reduction to an alcohol, oxidation, and nucleophilic addition reactions.
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The presence of both functional groups allows for selective transformation of either the carboxylic acid or ketone moiety, making it a versatile building block for organic synthesis.
Classification and Relationship to Other Compounds
Fatty Acid Classification
5-Oxononanoic acid is classified as a medium-chain fatty acid based on its nine-carbon backbone . It belongs to the broader category of oxo fatty acids, which are characterized by the presence of a ketone group within the carbon chain. This structural feature distinguishes it from conventional fatty acids and confers unique chemical properties.
Related Compounds
Several structurally related compounds share similarities with 5-Oxononanoic acid:
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5-Oxooctanoic acid (C₈H₁₄O₃) - An eight-carbon analog with a ketone at the fifth position .
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9-Oxononanoic acid - A positional isomer with the ketone group at the ninth carbon position, which has been studied in multienzyme cascade synthesis pathways for producing ω-amino fatty acids .
The relationship between these compounds is significant for understanding structure-activity relationships and metabolic pathways involving oxo fatty acids.
Applications and Uses
Research Applications
The scientific interest in 5-Oxononanoic acid extends to several research areas:
Current Research and Future Directions
Recent research involving oxo fatty acids suggests several promising directions for 5-Oxononanoic acid:
Bio-Based Materials
The current interest in developing bio-based nylon monomers from vegetable oil pathways could potentially include 5-Oxononanoic acid as an intermediate or precursor . Its nine-carbon chain length and functional group arrangement make it a potential candidate for such applications.
Enzymatic Transformations
Advances in enzymatic transformations of oxo fatty acids, particularly the conversion of ω-oxoalkanoic acids to other valuable compounds, suggest that 5-Oxononanoic acid could serve as a substrate for similar biocatalytic processes . Recent work by Wang et al. on the enzymatic conversion of 9-oxononanoic acid indicates growing interest in the biotransformation of oxo fatty acids .
Metabolic Studies
Given the interest in other oxo fatty acids as signaling molecules or metabolic intermediates, as seen with 5-oxoeicosatetraenoic acid (5-oxo-ETE) , there may be unexplored biological roles for 5-Oxononanoic acid that warrant investigation.
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